molecular formula C15H15N5O3 B3018845 N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide CAS No. 836664-58-5

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide

Cat. No.: B3018845
CAS No.: 836664-58-5
M. Wt: 313.317
InChI Key: QCDXCYSNJHJLAP-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide is a high-purity chemical research reagent designed for investigative applications. This compound belongs to the 1,3-dimethyl-2,6-dioxopurin-7-yl acetamide class, which has demonstrated significant potential in pharmacological research, particularly as a core structure for developing novel analgesic and anti-inflammatory agents . Studies on closely related analogs show that this chemical class produces significant analgesic activity in vivo, with some derivatives exhibiting potency greater than acetylsalicylic acid (aspirin) . The structural motif of an N-benzyl group on the acetamide moiety is a recognized feature in biologically active molecules, as seen in other pharmaceutical compounds . The primary research value of this scaffold lies in its potential multi-target activity. Evidence suggests similar compounds may act through a peripheral mechanism, showing efficacy in pain models without central nervous system effects . Furthermore, selected derivatives within this class have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in models of inflammation, indicating potential anti-inflammatory properties that warrant further investigation . This makes it a valuable tool for researchers exploring new pathways in inflammatory and neuropathic pain research. The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications or personal use. Researchers should handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-19-13-12(14(22)18-15(19)23)20(9-17-13)8-11(21)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,21)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDXCYSNJHJLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide typically involves the reaction of a purine derivative with benzylamine under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in purine metabolism and its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting purine-related pathways.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. As a purine derivative, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues in the Acetamide Family

The compound shares structural motifs with other N-benzyl acetamide derivatives, differing primarily in the functional groups attached to the purine or aromatic cores. Key comparisons include:

Compound Name Molecular Formula Core Structure Substituents Hydrogen Bonding
N-Benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide C₁₆H₁₇N₅O₃ 7H-Purine 1,3-dimethyl-2,6-dioxo; benzyl acetamide Likely N–H···O (inferred)
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide C₁₆H₁₆ClNO₂ Phenoxy ring 2-chloro-4-methylphenoxy; benzyl acetamide N–H···O chains along c-axis
N-Benzyl-2-(2,6-dichlorophenoxy)acetamide C₁₅H₁₃Cl₂NO₂ Phenoxy ring 2,6-dichlorophenoxy; benzyl acetamide N–H···O chains

Key Observations :

  • Substituent Effects: Chlorine atoms in phenoxy derivatives enhance hydrophobicity and steric bulk, whereas the purine core’s methyl and dioxo groups may modulate electronic properties (e.g., dipole moments) .

Hydrogen Bonding and Crystallization Patterns

The target compound’s acetamide group is expected to participate in N–H···O hydrogen bonds, similar to phenoxy-based analogs. For example, N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide forms extended chains via N–H···O interactions, stabilizing its crystal lattice .

Comparison with Nitroheterocyclic Drugs

These compounds exhibit significant side effects (e.g., neurotoxicity, agranulocytosis) due to nitro group redox activity, a feature absent in the non-nitro purine derivative discussed here . This highlights how core heterocycle modifications can drastically alter toxicity and mechanism of action.

Biological Activity

N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by a purine base linked to a benzyl group and an acetamide moiety. Its molecular formula is C14H16N4O3C_{14}H_{16}N_4O_3, and it has a molecular weight of approximately 288.30 g/mol. The compound's structure allows it to interact with various biological targets, influencing several physiological processes.

Biological Mechanisms

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. It has been studied for its potential as an enzyme inhibitor , particularly in the context of purine metabolism, which is crucial for nucleic acid synthesis and cellular energy transfer.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in purine metabolism, potentially affecting cellular proliferation and apoptosis.
  • Receptor Binding : It can bind to adenosine receptors, influencing pathways related to inflammation and immune responses.

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

  • Analgesic Properties : In vivo experiments demonstrated that derivatives of purine compounds exhibit significant analgesic effects. For instance, certain derivatives were shown to be up to 36 times more effective than acetylsalicylic acid (ASA) in pain models, indicating strong peripheral analgesic mechanisms .
  • Anti-inflammatory Activity : Research indicates that this compound may reduce tumor necrosis factor-alpha (TNF-α) levels in models of endotoxemia. This suggests potential applications in treating inflammatory conditions .

Data Table: Biological Activities of N-benzyl Derivatives

CompoundActivity TypeReferenceObserved Effect
This compoundAnalgesic Significantly reduces pain response in animal models
N-benzyl derivativesAnti-inflammatory Inhibits TNF-α production in endotoxemia models
Other Purine DerivativesEnzyme inhibitionModulates purine metabolism enzymes

Case Studies

  • In Vivo Analgesic Study : A study evaluated various purine derivatives' analgesic properties using the writhing syndrome test and hot plate test. Compounds with the benzylidenehydrazide moiety exhibited enhanced analgesic effects compared to standard treatments like ASA .
  • Inflammation Model : In a rat model induced by lipopolysaccharides (LPS), selected compounds demonstrated significant reductions in TNF-α levels, suggesting their utility in managing inflammatory diseases .

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